Product packaging for Strophanthin K(Cat. No.:CAS No. 560-53-2)

Strophanthin K

Cat. No.: B1257722
CAS No.: 560-53-2
M. Wt: 710.8 g/mol
InChI Key: FHIREUBIEIPPMC-RVFDZQFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Strophanthin K is a cardiac glycoside derived from the seeds of the African plant Strophanthus kombe . Its primary research application is in the study of cardiac function and heart failure. The compound's mechanism of action is centered on the specific inhibition of the sodium-potassium ATPase pump (Na+/K+-ATPase) in cardiac cell membranes . This inhibition leads to an increase in intracellular sodium ions, which subsequently alters the activity of the sodium-calcium exchanger (NCX). The result is an accumulation of intracellular calcium, enhancing the contractile force of heart muscle cells—a positive inotropic effect . This makes this compound a valuable tool for investigating inotropic interventions and modeling heart failure conditions in experimental settings. Historically, it has been used in clinical research for conditions like dilated cardiomyopathy, where studies have shown it can improve cardiac output and functional capacity . Beyond its classical inotropic effects, research has also explored its impact on the activity of myocardial sulfhydryl groups, suggesting a broader interaction with cardiac muscle proteins . This compound is for research use only and is not intended for diagnostic or therapeutic applications. It is critical to note that this compound has a narrow therapeutic index and is classified as toxic if swallowed, inhaled, or through prolonged exposure . Researchers should consult the safety data sheet and adhere to all recommended safety protocols when handling this product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H54O14 B1257722 Strophanthin K CAS No. 560-53-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

560-53-2

Molecular Formula

C36H54O14

Molecular Weight

710.8 g/mol

IUPAC Name

(3S,5S,8R,10S,13R,14S,17R)-5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C36H54O14/c1-18-31(50-32-30(42)29(41)28(40)25(15-37)49-32)24(45-3)13-27(47-18)48-20-4-9-34(17-38)22-5-8-33(2)21(19-12-26(39)46-16-19)7-11-36(33,44)23(22)6-10-35(34,43)14-20/h12,17-18,20-25,27-32,37,40-44H,4-11,13-16H2,1-3H3/t18?,20-,21+,22?,23+,24?,25+,27?,28+,29-,30+,31?,32-,33+,34-,35-,36-/m0/s1

InChI Key

FHIREUBIEIPPMC-RVFDZQFKSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)O)O)O

Isomeric SMILES

CC1C(C(CC(O1)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)OC7C(C(C(C(O7)CO)O)O)O

Other CAS No.

11005-63-3
560-53-2

Pictograms

Acute Toxic; Health Hazard

Synonyms

K-strophanthin-beta
Kombetin
strophosid

Origin of Product

United States

Historical Trajectories and Scientific Context of Strophanthin K Research

Early Scientific Inquiries and Isolation Efforts

The journey from a component of arrow poison to a purified chemical compound involved decades of scientific investigation.

The 19th century marked a pivotal period in the scientific understanding of Strophanthus glycosides. European explorers and scientists became aware of the potent cardiac effects of African arrow poisons derived from Strophanthus plants. researchgate.net Dr. David Livingstone, during his Zambesi expedition between 1858 and 1863, sent specimens of Strophanthus kombe to England, which spurred further investigation. wikipedia.org

In 1885, Scottish pharmacologist Sir Thomas Richard Fraser was the first to isolate a glycoside from Strophanthus kombe, which he named "strophanthin". researchgate.netwikipedia.org This marked a significant step in identifying the active principles within the plant. Around the same time, other researchers were also investigating different Strophanthus species. For instance, Arnaud isolated the pure active ingredient from Strophanthus gratus in 1888, which was termed g-Strophanthin. jimdoweb.com These early efforts laid the groundwork for distinguishing between the various glycosides derived from different Strophanthus species. jimdoweb.com

Early pharmacological studies quickly recognized the powerful impact of Strophanthus extracts on the heart. In 1865, Pelikan of St. Petersburg, along with British doctors Fagge and Stevenson, noted the similarity in action between Strophanthus and Digitalis, another well-known cardiac stimulant. wikipedia.org Thomas R. Fraser's work on frogs, birds, and mammals confirmed that the primary action of the "Kombe arrow poison" was on the heart. wikipedia.org

These initial investigations demonstrated the potential therapeutic applications of these compounds. By the 1880s, galenical preparations (medicines prepared from natural sources) of Strophanthus were being prescribed to cardiac patients as an alternative to Digitalis. researchgate.net The research by figures like Albert Fraenkel in Heidelberg further popularized the intravenous use of Strophanthin-K for treating cardiac failure in the early 20th century. researchgate.netwikipedia.org

As research progressed, it became clear that different Strophanthus species yielded distinct glycosides with varying properties. This led to the establishment of a naming convention to differentiate them. The strophanthin (B611039) derived from the seeds of Strophanthus kombe was designated as Strophanthin-K. wikipedia.org Similarly, the glycoside from Strophanthus hispidus was named Strophanthin-H, and the one from Strophanthus gratus became known as Strophanthin-G (also called Ouabain). wikipedia.org This systematic naming was crucial for ensuring clarity and consistency in both research and clinical application.

Strophanthin TypeSource Plant Species
k-Strophanthin Strophanthus kombe
g-Strophanthin (Ouabain) Strophanthus gratus
h-Strophanthin Strophanthus hispidus

Evolution of Research Paradigms for Cardenolides

The study of cardenolides, the class of compounds to which Strophanthin K belongs, has undergone significant evolution, mirroring broader trends in pharmacology and analytical chemistry.

The initial use of Strophanthus in medicine involved crude extracts, such as alcoholic tinctures. jimdoweb.com While effective, these preparations had drawbacks, including variability in potency and the presence of other compounds that could cause side effects. nih.gov The turn of the 19th century saw a growing interest in Western medicine for purified alternatives to Digitalis, which drove the isolation of specific cardiotoxins from Strophanthus seeds. nih.govresearchgate.net

The development of purification techniques allowed researchers to work with isolated compounds like this compound. This transition was a critical step forward, as it enabled more precise and reproducible scientific experiments. scirp.org In 1906, the pharmaceutical company Boehringer Mannheim, in collaboration with the internist Albert Fraenkel, introduced an intravenous formulation of k-Strophanthin under the trade name Kombetin®. jimdoweb.com This move from crude extracts to purified, standardized formulations represented a major advancement in the therapeutic use of these powerful cardiac drugs. nih.gov

Research on this compound did not occur in a vacuum. It was heavily influenced by the extensive body of knowledge surrounding other cardiac glycosides, most notably Digitalis and Ouabain (B1677812) (g-Strophanthin).

Digitalis, derived from the foxglove plant, had been used for centuries to treat heart conditions, and its study provided a foundational framework for understanding the therapeutic actions and toxicities of cardiac glycosides. wikipedia.orgnih.gov The determination of the glucosidal nature of Digitalis by Oswald Schmiedeberg in 1874 was a key development that informed the chemical understanding of all cardiac glycosides, including this compound. wikipedia.org

Ouabain (g-Strophanthin), being closely related to this compound, also played a significant role. The isolation of Ouabain from Strophanthus gratus and the subsequent research into its mechanism of action provided valuable insights that were often extrapolated to other strophanthins. jimdoweb.commdpi.com For decades, the prevailing assumption in research was that all cardiotonic glycosides shared an identical mode of action, primarily the inhibition of the Na+/K+-ATPase enzyme. nih.gov This led to Ouabain becoming a crucial tool for studying this enzyme's function. nih.govmdpi.com However, later clinical experience and further research began to highlight potential differences in the therapeutic profiles and modes of action between Strophanthus glycosides and Digitalis glycosides. nih.gov For instance, studies suggested that Strophanthus glycosides could counteract sympathetic activity, whereas Digitalis glycosides appeared to mimic the effects of catecholamines. nih.gov

Current State and Trajectories in this compound Research

While the use of this compound in clinical practice has seen a decline with the advent of newer medications possessing more predictable pharmacokinetic profiles, research into its biochemical properties and potential applications continues. patsnap.com Current investigations are multifaceted, exploring its traditional role in cardiovascular health, its potential as an anticancer agent, and its effects on various cellular processes.

The primary mechanism of this compound's action is the inhibition of the Na+/K+-ATPase enzyme. patsnap.com This inhibition leads to a cascade of events within cells, including an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger and leads to higher intracellular calcium levels. patsnap.compatsnap.com This elevation in calcium is central to its inotropic effect on the heart muscle, increasing the force of contractions. patsnap.compatsnap.com

Recent research has revisited the therapeutic profile of Strophanthus glycosides, suggesting they may have a different mode of action compared to Digitalis glycosides. nih.gov While Digitalis glycosides can mimic the effects of catecholamines, Strophanthus glycosides appear to counteract sympathetic activity. nih.gov Studies have shown that ouabain (g-Strophanthin), a related compound, can stimulate glycogen (B147801) synthesis in human skeletal muscle cells. nih.gov

Beyond its cardiovascular effects, emerging research has highlighted the potential of this compound as an anticancer agent. Studies indicate it can induce apoptosis (programmed cell death) in various cancer cell lines by modulating key signaling pathways. This includes the inhibition of cyclin-dependent kinases and checkpoint proteins, which are vital for the proliferation of cancer cells.

Investigations into the broader biological effects of this compound have revealed its influence on nervous tissue. Studies on chick embryos have shown that this compound can suppress neurite growth in sensory ganglia in a dose-dependent manner. patsnap.com At a concentration of 1x10⁻⁶ M, it completely blocked this growth, suggesting a role for cardiac glycosides in regulating nervous tissue development through their effect on Na+, K+-ATPase. patsnap.com

The table below summarizes key areas of current research on this compound:

Table 1: Current Research Areas for this compound

Research AreaKey Findings
Cardiovascular Effects Inhibition of Na+/K+-ATPase increases intracellular calcium, leading to a positive inotropic effect. patsnap.compatsnap.com Explored for treating congestive heart failure and certain arrhythmias. patsnap.com
Anticancer Potential Induces apoptosis in cancer cell lines by inhibiting cyclin-dependent kinases and checkpoint proteins.
Neurological Effects Suppresses neurite growth in sensory ganglia of chick embryos in a dose-dependent manner. patsnap.com
Metabolic Effects Strophanthus glycosides may reduce lactate (B86563) concentration and increase glycogen concentration. nih.gov

The ongoing research into this compound and its related compounds continues to uncover new potential therapeutic applications and deepen the understanding of its complex mechanisms of action at a cellular level. mdpi.com

Molecular and Cellular Mechanisms of Action of Strophanthin K

Interaction with Other Molecular Targets and Signaling Pathways

Investigation of Interactions with Calcium Channels

Strophanthin (B611039) K's primary mechanism, the inhibition of Na+/K+-ATPase, leads to an increase in intracellular sodium levels patsnap.comevitachem.compatsnap.com. This elevated intracellular sodium subsequently alters the activity of the sodium-calcium exchanger (NCX), a membrane protein that typically expels calcium from the cell in exchange for sodium patsnap.compatsnap.com. The altered NCX activity results in reduced calcium efflux and a consequent accumulation of intracellular calcium within cardiac cells patsnap.compatsnap.com. This elevated intracellular calcium concentration is crucial for enhancing the contractility of cardiac muscle fibers, as it increases the availability of calcium for binding to troponin, a protein essential for muscle contraction patsnap.compatsnap.com. While Strophanthin K significantly influences intracellular calcium dynamics, the available information primarily points to an indirect effect via the Na+/Ca2+ exchanger rather than direct modulation or interaction with specific voltage-gated or ligand-gated calcium channels. Disruption of calcium ion homeostasis can also influence processes such as cell proliferation, differentiation, and apoptosis nih.gov.

Modulation of MAPK and PI3K/AKT/mTOR Pathways in Cellular Studies

Strophanthidin (B154792), the aglycone of this compound, has been extensively studied for its ability to modulate various intracellular signaling pathways, particularly in the context of cancer research. It has been shown to attenuate the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase/Protein Kinase B/mammalian Target of Rapamycin (PI3K/AKT/mTOR) pathways in human cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) carcinoma cells nih.govnih.gov.

Detailed research findings indicate that strophanthidin inhibits the expression of several key proteins within these pathways. For instance, it downregulates MEK1, PI3K, AKT, and mTOR nih.gov. Cellular studies have revealed that strophanthidin treatment leads to an overexpression of AKT, while consistently downregulating mTOR, LC3, Beclin 1, PI3K, and p62 in various cancer cell lines nih.gov. This modulation suggests a role in cell cycle arrest, apoptosis, and autophagic cell death nih.govnih.gov.

Cardiac glycosides, through their binding to Na+/K+-ATPase, induce conformational changes in the enzyme that can activate the Src/Epidermal Growth Factor Receptor (EGFR)/Ras/Raf/MEK/Extracellular Signal-Regulated Kinase (ERK) kinase cascade and the PI3K/Akt pathway mdpi.com. The PI3K/Akt/mTOR signaling pathway is intricately linked to Na+/K+-ATPase, where the activation of PI3K, often triggered by increased expression of the Na+/K+-ATPase α-subunit, leads to the phosphorylation of Akt and subsequent activation of mTOR. This pathway is a crucial component in regulating processes such as apoptosis and autophagy nih.gov.

Table 1: Modulation of Key Proteins by Strophanthidin in Cancer Cell Lines

PathwayProteinObserved Effect (in Cancer Cells)Cell Lines StudiedReferences
MAPKMEK1Inhibition/DownregulationMCF-7, A549, HepG2 nih.govnih.gov
PI3K/AKT/mTORPI3KInhibition/DownregulationMCF-7, A549, HepG2 nih.govnih.gov
PI3K/AKT/mTORAKTOverexpression (initially), then potential modulationMCF-7, A549, HepG2 nih.govnih.gov
PI3K/AKT/mTORmTORInhibition/DownregulationMCF-7, A549, HepG2 nih.govnih.gov
PI3K/AKT/mTORLC3DownregulationMCF-7, A549, HepG2 nih.gov
PI3K/AKT/mTORBeclin 1DownregulationMCF-7, A549, HepG2 nih.gov
PI3K/AKT/mTORp62DownregulationMCF-7, A549, HepG2 nih.gov
Wnt/β-CateninGsk3αInhibition/ModulationMCF-7, A549, HepG2 nih.govnih.gov
Wnt/β-Cateninβ-cateninInhibition/ModulationMCF-7, A549, HepG2 nih.govnih.gov

Influence on JNK Signaling Pathways

The c-Jun N-terminal kinase (JNK) signaling pathway, a component of the broader MAPK signaling network, is also influenced by cardiac glycosides. Strophanthidin has been reported to alter expressions within the MAPK signaling pathway, which includes SAPK/JNK (Stress-activated protein kinase/c-Jun N-terminal kinase) nih.gov. General cardiac glycosides have been noted to affect SAPK/JNK signaling mdpi.com. While direct detailed studies specifically on this compound's influence on JNK are less prevalent in the current literature, related cardiac glycosides such as ouabain (B1677812) have been shown to induce autophagy through JNK activation, which subsequently plays a role in Beclin 1 expression and the progression of autophagy nih.gov.

Effects on Other Membrane Proteins and Receptors

The primary and most well-characterized membrane protein target for this compound and other cardiac glycosides is the Na+/K+-ATPase enzyme patsnap.comevitachem.compatsnap.com. Its inhibition is fundamental to the compound's pharmacological effects patsnap.com. This inhibition leads to secondary but significant effects on the sodium-calcium exchanger (NCX), another crucial membrane protein involved in maintaining cellular calcium homeostasis patsnap.compatsnap.com.

Beyond these direct interactions with ion pumps and exchangers, the binding of cardiac glycosides to Na+/K+-ATPase can induce conformational changes that extend their influence to other intracellular proteins and activate various signaling cascades mdpi.com. For example, the interaction with Na+/K+-ATPase can trigger the Src/EGFR/Ras/Raf/MEK/ERK kinase cascade mdpi.com. Additionally, phospholemman, a protein known to regulate the sodium pump in the heart, can modulate the effects, including potential toxicities, associated with strophanthidin wikipedia.org.

Structure Activity Relationships Sar and Derivative Studies of Strophanthin K

Correlations Between Chemical Structure and Biological Activity

The biological activity of Strophanthin (B611039) K, a potent cardiac glycoside, is intrinsically linked to its unique three-dimensional structure. This activity is primarily mediated through its interaction with the Na+/K+-ATPase enzyme. Specific components of the Strophanthin K molecule, including its steroid nucleus, attached sugar moieties, and a butenolide ring, each play a crucial role in its pharmacodynamics. Furthermore, the precise stereochemistry of the molecule is vital for its effective binding to its cellular target.

Role of Steroid Nucleus, Sugar Moieties, and Butenolide Ring

Attached to this steroid nucleus are sugar moieties, which significantly impact the pharmacokinetic and pharmacodynamic properties of this compound. nih.govnih.gov These sugar residues can affect the molecule's solubility, absorption, and distribution in the body. Moreover, the nature and number of these sugar units can modulate the binding affinity of the glycoside to the Na+/K+-ATPase, thereby influencing its potency. nih.gov The sugar portion of the molecule is considered essential for the inhibitory action on the palytoxin-induced K+ release from red blood cells, a process that is not directly related to Na+/K+-ATPase inhibition. nih.gov

The butenolide ring, an unsaturated lactone attached to the steroid nucleus, is a critical determinant of the biological activity of this compound. researchgate.net This functional group is directly involved in the binding to and inhibition of the Na+/K+-ATPase enzyme. patsnap.com Modifications to this ring can dramatically alter the compound's potency.

Importance of Specific Stereochemistry for Cellular Interactions

The three-dimensional arrangement of atoms, or stereochemistry, within the this compound molecule is paramount for its interaction with the Na+/K+-ATPase. The specific spatial configuration of the steroid nucleus and the orientation of the sugar moieties and the butenolide ring ensure a precise fit into the binding site of the enzyme. Any alteration in the stereochemistry can lead to a significant reduction or complete loss of biological activity, highlighting the high degree of specificity required for this molecular interaction.

Investigation of this compound Derivatives and Analogs

To explore and potentially improve upon the therapeutic properties of this compound, researchers have synthesized and studied a variety of its derivatives and analogs. These investigations have involved semisynthetic modifications, oxidation and reduction reactions, and the introduction of different substituents to alter the compound's pharmacodynamic profile.

Semisynthetic K-Strophanthins and Their Pharmacodynamics

Studies on semisynthetic cardenolides, including derivatives of K-strophanthin, have revealed that these modified compounds exhibit a range of potencies. nih.gov The pharmacodynamic effects of these semisynthetic derivatives on isolated guinea-pig atria have shown a strong correlation with their binding to and inhibition of Na+/K+-ATPase activity. nih.gov Notably, the concentration-response curves of these compounds displayed varying slopes, suggesting potential differences in their therapeutic ranges. nih.gov

Below is a table summarizing the relative potencies of some semisynthetic K-strophanthins compared to natural cardiac glycosides, based on their effects on isolated guinea-pig atria.

CompoundRelative Potency
Natural Cardiac Glycoside AHigh
Semisynthetic K-Strophanthin 1Moderate
Semisynthetic K-Strophanthin 2Low
Natural Cardiac Glycoside BVery High

This table is for illustrative purposes and the relative potencies are generalized from comparative studies.

Oxidation and Reduction Derivatives and Modified Biological Activity

Chemical modifications such as oxidation and reduction can significantly alter the biological activity of this compound. Oxidation reactions can lead to the formation of various derivatives that are useful for studying pharmacological properties. evitachem.com For instance, oxidation can impact the functional groups within the molecule, potentially leading to a decrease in its inhibitory effect on Na+/K+-ATPase. One study on amaranthin-type betacyanins, which are also natural glycosides, found that their oxidized derivatives demonstrated potent free radical scavenging properties, suggesting that oxidation can introduce new biological activities. nih.gov

Conversely, reduction of certain functional groups, such as those in the butenolide ring, can also modify the biological activity of this compound. evitachem.com Altering these groups through reduction can change the molecule's interaction with its target enzyme, often resulting in a decrease in potency.

Comparative Analysis with Other Cardiac Glycosides (e.g., Cymarin, Helveticoside (B150198), Ouabain)

The biological activity of this compound, like other cardiac glycosides, is intrinsically linked to its molecular structure. A comparative analysis with other well-known cardiac glycosides such as Cymarin, Helveticoside, and Ouabain (B1677812) reveals key structure-activity relationships (SAR), particularly concerning the nature of the aglycone (steroid nucleus) and the attached sugar moieties. These structural nuances are pivotal in determining the potency and isoform selectivity of their inhibitory action on the Na+/K+-ATPase enzyme.

The fundamental mechanism of action for these compounds is the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular sodium, subsequently causing a rise in intracellular calcium and enhancing myocardial contractility. patsnap.com However, the degree of this inhibition and the affinity for the enzyme's binding site are dictated by specific structural features.

Structural Similarities and Differences:

All four cardiac glycosides share a common steroid backbone, which is essential for their cardiotonic activity. This core structure is characterized by a distinctive "U"-shaped conformation due to the cis-trans-cis fusion of its rings, which is crucial for interaction with the Na+/K+-ATPase. nih.gov The primary structural variations among this compound, Cymarin, Helveticoside, and Ouabain lie in the sugar residues attached at the C3 position of the steroid nucleus and the substitutions on the aglycone itself.

This compound is a mixture of cardiac glycosides, with its principal components being k-strophanthoside (B1200544), k-strophanthin-β, and cymarin. nih.gov k-Strophanthoside, a major active component, possesses a trisaccharide moiety at the C3 position.

Cymarin is a monoglycoside, meaning it has a single sugar molecule (cymarose) attached to the strophanthidin (B154792) aglycone. nih.gov

Helveticoside , also found in the this compound mixture, is another monoglycoside, consisting of the aglycone strophanthidin and the sugar digitoxose. nih.govebi.ac.uk

Ouabain (also known as g-strophanthin) has a more hydroxylated aglycone (ouabagenin) compared to strophanthidin and is characterized by a single rhamnose sugar at the C3 position.

Influence of the Sugar Moiety:

The sugar moiety at the C3 position plays a critical role in the pharmacodynamics of cardiac glycosides. The presence, number, and type of sugar residues significantly influence the potency of Na+/K+-ATPase inhibition. Generally, the glycosides are more potent than their corresponding aglycones (the steroid part without the sugar). nih.gov Removal of the sugar moiety can dramatically reduce the inhibitory activity, in some cases by several hundredfold. nih.gov

The sugar residues are thought to stabilize the complex formed between the cardiac glycoside and the Na+/K+-ATPase. nih.gov Studies have shown that even a single sugar residue can significantly impede the reactivation of the enzyme after inhibition. nih.gov The type of sugar is also important; for instance, the L-rhamnose of ouabain has been observed to increase the apparent affinity for the Na+/K+-ATPase more significantly than the D-digitoxose found in other glycosides. nih.gov

Influence of the Aglycone Structure:

Subtle differences in the aglycone structure also contribute to the varying activities of these compounds. The hydroxylation pattern on the steroid nucleus affects the binding affinity and selectivity for different isoforms of the Na+/K+-ATPase. Ouabain's aglycone, ouabagenin, is more polar than strophanthidin due to a greater number of hydroxyl groups. These variations in polarity and stereochemistry can influence how the molecule docks into the binding site of the enzyme.

Comparative Inhibitory Potency:

The inhibitory potency of these cardiac glycosides is often quantified by their IC50 value, which is the concentration required to inhibit 50% of the Na+/K+-ATPase activity. These values can vary depending on the specific isoform of the Na+/K+-ATPase and the tissue source. The α-subunits of the Na+/K+-ATPase exist in different isoforms (e.g., α1, α2, α3), and cardiac glycosides exhibit varying affinities for these isoforms. oup.com

Below is a data table comparing the reported IC50 values for the inhibition of Na+/K+-ATPase by Cymarin, Helveticoside, and Ouabain. Data for this compound as a mixture is less commonly reported in this specific comparative format, and its activity would be a composite of its components.

CompoundNa+/K+-ATPase Isoform/SourceIC50
CymarinElectrophorus electricus electroplax microsomesSimilar to a derivative with KD = 0.4 µM
HelveticosideLung cancer cell line A549 (cellular activity)35 nM
OuabainCanine α1 Na+,K+-ATPase15 nM
OuabainPorcine α3 Na+,K+-ATPase15 nM
OuabainRat Aorta Neuronal Plasmalemma (predominantly α3)2.6 nM
OuabainRat Aorta Sarcolemma (predominantly α1)50 nM
OuabainVero cells (anti-MERS-CoV activity)80 nM

Detailed Research Findings:

Research indicates that while the lactone ring at the C17 position and the steroid nucleus are the primary pharmacophores responsible for binding and inhibition, the sugar moiety fine-tunes this interaction. nih.gov For instance, while the removal of ouabain's rhamnose moiety has little effect on its inhibitory potency, it causes a dramatic decline in its binding affinity. nih.gov This suggests that the sugar contributes significantly to the initial binding and stability of the drug-receptor complex.

Furthermore, studies comparing glycosylated and unglycosylated cardiotonic steroids have shown that the presence of a sugar moiety generally increases the inhibitory potency, though the extent of this effect varies depending on the number of hydroxyl groups on the steroid core. researchgate.net The interaction is complex, with the sugar moiety potentially compensating for sterically unfavorable hydroxyl groups on the steroid. researchgate.net

Preclinical and Mechanistic Investigations of Strophanthin K in Experimental Models

In Vitro Cellular Studies

In vitro studies have been fundamental in characterizing the pharmacological profile of Strophanthin (B611039) K, providing insights into its effects on cardiac and other cell types.

Studies on Electrically Driven Isolated Cardiac Preparations (e.g., Guinea Pig Atria, Papillary Muscle)

Research on isolated, electrically stimulated cardiac preparations, such as guinea pig atria and papillary muscles, has been crucial in defining the cardiac-specific actions of Strophanthin K. These models allow for the study of myocardial contractility and electrophysiology in a controlled environment, independent of systemic influences.

In studies using electrically driven isolated guinea pig atria, this compound has been shown to exhibit a positive inotropic effect, meaning it increases the force of myocardial contraction. nih.gov The potency and concentration-response curves of this compound have been compared with other natural and semisynthetic cardiac glycosides in these preparations. nih.gov The pharmacodynamic effects observed in isolated guinea pig atria correlate well with its ability to inhibit Na+,K+-ATPase activity. nih.gov

Similarly, experiments on isolated right ventricular papillary muscles from species like dogs, rabbits, and guinea pigs have been instrumental in understanding the effects of cardiac glycosides on action potential duration and ion currents. ahajournals.orgmdpi.com While specific data on this compound's effects on papillary muscle action potentials are part of a broader class of cardiac glycoside studies, these preparations are standard for evaluating such compounds. mdpi.comd-nb.info For instance, in drug-failed right ventricles of dogs, this compound reversed the negative inotropic effects, hastening the rate of pressure fall during early filling. ahajournals.org

PreparationKey FindingReference
Electrically Driven Isolated Guinea Pig AtriaDemonstrated positive inotropic effect; potency and concentration-response curves established. nih.gov
Isolated Dog Right VentricleReversed drug-induced negative inotropic effects and improved relaxation parameters. ahajournals.org

Investigations in Isolated Perfused Organ Models (e.g., Rat Heart, Liver Cells)

The isolated perfused organ model, such as the Langendorff-perfused rat heart, allows for the study of a compound's effect on the entire organ while maintaining its architecture. jaypeedigital.comahajournals.org In isolated perfused working rat hearts, the stimulation of glycogen (B147801) synthesis by cardiac glycosides leads to a redirection of glucose-6-phosphate from the glycolytic pathway. cardiologyres.org This metabolic shift is thought to reduce the production of protons (H+) and subsequently lessen calcium overload. cardiologyres.org

While direct studies on this compound in isolated perfused liver models are not extensively detailed in the provided search results, these models are widely used to investigate the hepatic metabolism and toxicity of various xenobiotics. jaypeedigital.com They allow for the study of liver-specific metabolism in the absence of extrahepatic factors. jaypeedigital.com

Studies in Human Skeletal Muscle Cells for Glycogen Synthesis

Research has extended beyond cardiac tissue to investigate the effects of cardiac glycosides on other cell types. In human skeletal muscle cells, the cardiac glycoside ouabain (B1677812), which shares a mechanism of action with this compound, has been shown to stimulate glycogen synthesis. nih.gov This effect is mediated through the activation of specific signaling pathways. nih.gov Glycogen synthesis is a critical process for energy storage in muscle, and its regulation is complex, involving both covalent modification of enzymes like glycogen synthase and allosteric regulation by molecules such as glucose-6-phosphate. openaccessjournals.comnih.govmdpi.com

Neuropharmacological Research on Cerebral Cortical Neurons

The neuropharmacological effects of Na+,K+-ATPase inhibitors, including this compound, have been investigated in rat cerebral cortical neurons. researchgate.netcdnsciencepub.com Studies have shown that these inhibitors can antagonize the depressant effects of certain biogenic amines, such as noradrenaline and histamine, on spontaneously active neurons. researchgate.netcdnsciencepub.com This suggests that the mechanism of action of these amines may involve the activation of an electrogenic sodium pump. cdnsciencepub.com The antagonistic potency of this compound in these studies appeared to be proportional to its known potency as a Na+,K+-ATPase inhibitor. cdnsciencepub.com

Molecular Investigations in Cellular Models

Molecular studies have delved into the downstream consequences of this compound's interaction with its primary target, the Na+,K+-ATPase, examining changes in gene and protein expression.

Analysis of Gene and Protein Expression Changes

The regulation of gene expression is a fundamental cellular process that controls which proteins are synthesized and in what quantities. pressbooks.pubpressbooks.pubyoutube.com The inhibition of the Na+,K+-ATPase by cardiac glycosides can trigger signaling cascades that lead to alterations in gene and protein expression. For instance, some cardiac glycosides have been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways, which involves changes in the expression of proteins related to cell cycle control and programmed cell death. This includes the inhibition of cyclin-dependent kinases and checkpoint proteins, as well as the promotion of caspase-dependent cell death.

Cellular ModelMolecular EffectReference
Various Cancer Cell LinesInhibition of cyclin-dependent kinases and checkpoint proteins.
Various Cancer Cell LinesPromotion of caspase-dependent cell death.

Studies on Cell Cycle Regulation and Apoptosis Induction in Non-Cardiac Cell Lines (e.g., Cancer Cells)

This compound, a cardiac glycoside, has demonstrated significant effects on cell cycle regulation and the induction of apoptosis in various non-cardiac cell lines, particularly cancer cells. Research indicates that its aglycone, strophanthidin (B154792), can induce cell cycle arrest and apoptosis in several cancer cell lines. nih.gov

One of the key mechanisms identified is the arrest of the cell cycle at the G2/M phase. This has been observed in human breast (MCF-7), lung (A549), and liver (HepG2) cancer cells following treatment with strophanthidin. nih.gov The arrest is validated by the inhibited expression of checkpoint and cyclin-dependent kinases. nih.gov In HepG2 cells, for instance, the percentage of cells in the G2/M phase increased from 25.51% in control cells to 34.82% after treatment. nih.gov This inhibition of cell proliferation is a crucial aspect of its anti-cancer potential.

Furthermore, this compound and its derivatives promote apoptosis through multiple signaling pathways. Strophanthidin has been shown to downregulate key proteins such as MEK1, PI3K, AKT, mTOR, Gsk3α, and β-catenin, which are involved in the MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin signaling pathways. nih.gov It also upregulates the expression of the death receptor DR5, leading to the activation of caspases 3, 6, and 8, and subsequently inducing apoptosis in A549 lung adenocarcinoma cells. nih.gov Studies have shown that treatment with strophanthidin leads to an overexpression of the initiator caspase 9 and executioner caspases 3 and 7. nih.gov Additionally, it upregulates the pro-apoptotic protein BAX and downregulates the proto-oncogene c-Myc. nih.gov This process of programmed cell death is a key target for cancer therapies.

The induction of DNA damage is another mechanism by which strophanthidin mediates cell death. nih.gov The comet assay has been used to demonstrate the formation of comets, indicating DNA damage, in MCF-7, A549, and HepG2 cells after treatment. nih.gov

Interactive Table: Effect of Strophanthidin on Cell Cycle and Apoptosis in Cancer Cell Lines

Cell Line Effect Key Molecular Targets
MCF-7 (Breast Cancer) G2/M phase cell cycle arrest, Apoptosis induction, DNA damage Downregulation of c-Myc, Upregulation of BAX, Activation of caspases 3, 7, 9
A549 (Lung Cancer) G2/M phase cell cycle arrest, Apoptosis induction, DNA damage Upregulation of DR5, Activation of caspases 3, 6, 8, Downregulation of PSMC3, SQSTM1, COL5A1
HepG2 (Liver Cancer) G2/M phase cell cycle arrest, Apoptosis induction, DNA damage Increase in G2/M phase cells from 25.51% to 34.82%, Downregulation of c-Myc, Upregulation of BAX

Research on Ion Fluxes and Membrane Potential Dynamics

The primary mechanism of action for this compound involves the inhibition of the Na+/K+-ATPase pump, which has profound effects on ion fluxes and membrane potential. patsnap.com This inhibition leads to an increase in intracellular sodium concentration. patsnap.com The elevated intracellular sodium alters the function of the sodium-calcium exchanger (NCX), resulting in decreased calcium efflux and an accumulation of intracellular calcium. patsnap.comwikipedia.org

This alteration in ion gradients directly impacts the membrane potential of the cell. wikipedia.org In cardiac Purkinje fibers, ouabain (g-strophanthin) has been shown to decrease the resting membrane potential. ahajournals.org This depolarization is attributed to the change in the transmembrane potassium ion gradient, caused by a decrease in intracellular potassium activity and an apparent increase in potassium activity at the cell's exterior surface. ahajournals.org Specifically, in canine cardiac Purkinje fibers, ouabain decreased intracellular potassium activity from a control value of 130.0 mM to 112.2 mM and the resting membrane potential decreased from -83.6 mV to -78.8 mV. ahajournals.org

Studies on frog striated muscle have shown that strophanthidin can inhibit a significant portion of the resting sodium efflux, which is indicative of active transport processes. nih.gov This effect on the sodium pump is stimulated by higher concentrations of external potassium, likely due to the depolarization of the muscle membranes. nih.gov

Interactive Table: Effect of this compound (and its derivatives) on Ion Fluxes and Membrane Potential

System Compound Effect on Ion Fluxes Effect on Membrane Potential
Canine Cardiac Purkinje Fibers Ouabain Decreased intracellular K+ activity (130.0 mM to 112.2 mM) Decreased resting membrane potential (-83.6 mV to -78.8 mV)
Frog Striated Muscle Strophanthidin Inhibited ~80% of resting Na+ efflux Depolarization (inferred from stimulated Na+ efflux with high external K+)
Snail Salivary Gland Acinar Cells Ouabain - Depolarizing shift of ~3 mV

Ex Vivo and Non-Human In Vivo Studies Focusing on Molecular Outcomes

Studies on Myocardial Metabolism and Function in Animal Models

Strophanthus glycosides have been shown to have distinct effects on myocardial metabolism compared to other cardiac glycosides like digitalis. cardiologyres.org In dog heart-lung preparations, both digitoxin (B75463) and k-strophanthin demonstrated an oxygen-sparing effect that preceded hemodynamic changes. nih.gov However, ouabain (g-strophanthin) was found to increase lactate (B86563) utilization by the myocardium in dogs, whereas digitoxin inhibited it and even induced lactate release. cardiologyres.orgnih.gov This suggests a more favorable metabolic effect of Strophanthus glycosides in the context of heart failure.

In a rat model of experimental cardiac insufficiency, however, the administration of this compound was observed to increase degenerative processes in the "pro-oxidant zone" of the myocardium. nih.gov The number of degenerated cardiomyocytes reportedly increased from 41.9% in the experimental heart failure group to 85.35% after this compound administration. nih.gov This highlights the complexity of its effects and the importance of the experimental model and conditions.

In a double-blind crossover study in patients with advanced congestive heart failure, k-strophanthin was found to reduce circulating norepinephrine (B1679862) levels by almost 50%, a beneficial effect not observed with digoxin. cardiologyres.org

Investigations of Ion Pump Activity in Animal Tissues

The primary molecular target of this compound is the Na+/K+-ATPase, or sodium-potassium pump. patsnap.comresearchgate.net Inhibition of this pump is the basis for its cardiotonic effects. Studies in various animal tissues have confirmed this mechanism.

In sheep liver and kidney tissues, ouabain (g-strophanthin) has been shown to specifically inhibit Na+/K+-ATPase. researchgate.net This enzyme is crucial for maintaining the electrochemical gradients necessary for numerous physiological processes. researchgate.net Research on erythrocytes from swine and cattle has demonstrated that strophanthin inhibits the active transport component of sodium efflux. semanticscholar.org

In hippocampal dentate granule cells from mouse slices, the activity of the Na+/K+ pump is strongly coupled to glycolysis, as measured by cytoplasmic NADH production. nih.govelifesciences.org This indicates a direct link between ion pumping and cellular energy metabolism, which is modulated by inhibitors like strophanthin.

Animal Models for Specific Physiological Responses (e.g., Insulin (B600854) Secretion)

Animal models have been instrumental in understanding the systemic effects of Strophanthus glycosides, including their influence on insulin secretion. In anesthetized dogs, ouabain has been shown to have a clear stimulatory effect on insulin production, demonstrated in both infusion and single-dose experiments. cardiologyres.orgnih.gov This effect is synergistic with the hypoglycemic effect of insulin itself. cardiologyres.orgnih.gov Furthermore, ouabain promotes the secretion of insulin in pancreatic minces from the toad. cardiologyres.orgnih.gov

The use of various animal models of diabetes, such as the KK mouse, Goto-Kakizaki (GK) rat, and streptozotocin-induced diabetic models, provides a platform for investigating the effects of compounds like this compound on glucose metabolism and insulin dynamics. guiderm.comsemanticscholar.orgresearchgate.net These models exhibit characteristics of type 2 diabetes, including insulin resistance and impaired insulin secretion, making them relevant for studying the potential therapeutic applications of this compound beyond its cardiac effects. guiderm.comslideshare.net

Advanced Analytical Methodologies for Strophanthin K Research

Chromatographic and Spectrometric Techniques

Modern analytical chemistry provides a powerful toolkit for the detailed analysis of complex natural products like Strophanthin (B611039) K. Chromatographic techniques are essential for separating the individual glycosides within the mixture, while mass spectrometry offers unparalleled sensitivity and specificity for their structural elucidation and quantification.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Strophanthin K. cvpharmacology.comacs.org It allows for the effective separation of the various cardiac glycosides present in the mixture, which is extracted from the seeds of Strophanthus kombe. ucv.veismrm.org The principle of HPLC involves passing the sample through a column packed with a stationary phase, carried by a liquid mobile phase. mdpi.com The different components of the sample interact differently with the stationary phase, leading to their separation. mdpi.com

In the analysis of this compound, reversed-phase (RP) columns, such as C18, are commonly employed. ucv.venih.gov A typical method involves a gradient elution system using a mobile phase consisting of water and acetonitrile (B52724), often with the addition of formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. acs.orgucv.ve For instance, a developed LC-MS method utilized a gradient of water, 1% formic acid in water, and acetonitrile to separate the analytes on an RP C-18 column. ucv.ve Detection is often performed using a Diode Array Detector (DAD), typically at a wavelength of 220 nm, which is suitable for the cardenolide structure. acs.org

HPLC methods are not only used for qualitative separation but also for the precise quantification of individual glycosides in Strophanthus extracts and pharmaceutical preparations. acs.orgresearchgate.net Validated HPLC methods are crucial for the quality control of raw materials and finished products. acs.org These methods are validated according to international guidelines to ensure linearity, accuracy, precision, and robustness. acs.org

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Characterization

When coupled with HPLC, Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are powerful tools for the structural characterization of the components of this compound. ucv.venih.gov ESI is a soft ionization technique that allows large, non-volatile molecules like cardiac glycosides to be transferred into the gas phase as ions with minimal fragmentation. patsnap.com

In a typical LC-ESI-MS/MS analysis of this compound, the eluent from the HPLC column is introduced into the ESI source. ismrm.org Studies have shown that in the negative ion mode, this compound glycosides readily form adduct ions, such as [M+HCOO]⁻, from the formic acid in the mobile phase. ucv.venih.gov Subsequent MS/MS experiments on these precursor ions generate characteristic fragment ions, which provide structural information. For example, the fragmentation of the pseudomolecular ion [M-H]⁻ can reveal the sequence and identity of the sugar moieties attached to the aglycone. ucv.venih.gov

This technique has been successfully used to identify and characterize several key glycosides in this compound, including k-strophanthoside (B1200544), k-strophanthin-β, cymarin, helveticoside (B150198) (also known as erysimin), erysimoside, and neoglucoerysimoside. ucv.veismrm.org The fragmentation patterns observed in MS/MS spectra are crucial for distinguishing between different glycosides that may have the same aglycone but differ in their sugar chains. ismrm.orgeuropeanpharmaceuticalreview.com

A study on forced degradation of this compound using LC-ESI-MS/MS revealed that under acidic conditions, the primary degradation product is the aglycone, k-strophanthidin. ucv.venih.gov In contrast, basic conditions lead to the hydrolysis of the butenolide ring. ucv.venih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Accelerated Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. ahajournals.orgpatsnap.com This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling much higher pressures. ahajournals.orgnih.gov

The methods developed for HPLC analysis of this compound can be effectively transferred to UHPLC systems. acs.org For example, an HPLC method that achieved the separation of over 20 cardenolides in 37 minutes was successfully transferred to a UHPLC system, reducing the analysis time to just 10 minutes while maintaining equivalent separation. acs.org This acceleration is highly advantageous for high-throughput screening and quality control applications. nih.govscirp.org

UHPLC coupled with mass spectrometry (UHPLC-MS) has been employed to systematically evaluate the composition of various Strophanthus seeds, leading to the identification of numerous previously unreported compounds. researchgate.net This demonstrates the power of UHPLC to provide a more comprehensive chemical fingerprint of complex natural extracts. researchgate.net

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

Feature High-Performance Liquid Chromatography (HPLC) Ultra-High Performance Liquid Chromatography (UHPLC)
Principle Separation based on differential partitioning between a mobile and stationary phase. mdpi.com Same as HPLC, but with smaller column particles and higher operating pressures. ahajournals.orgpatsnap.com
Typical Column RP-C18, 3.5 µm particle size. acs.org RP-C18, < 2 µm particle size. acs.orgahajournals.org
Analysis Time Longer, e.g., ~37 minutes for comprehensive separation. acs.org Significantly shorter, e.g., ~10 minutes for equivalent separation. acs.org
Resolution Good. researchgate.net Higher resolution and peak capacity. ahajournals.orgnih.gov
Application Separation, quantification, and quality control of this compound. acs.orgresearchgate.net Accelerated analysis, high-throughput screening, and detailed chemical fingerprinting. acs.orgresearchgate.net
Coupling Commonly coupled with DAD and ESI-MS/MS detectors. acs.orgucv.ve Commonly coupled with DAD and MS/MS detectors for enhanced sensitivity and identification. researchgate.net

Spectroscopic Approaches for Molecular Interactions

Understanding how this compound exerts its biological effects requires studying its interaction with its molecular target, the Na+/K+-ATPase enzyme. europeanpharmaceuticalreview.comqmul.ac.uk Spectroscopic techniques provide valuable insights into these ion-protein and ligand-receptor interactions at a molecular level.

Sodium Multi-Quantum (MQ) Spectroscopy for Ion-Protein Interactions

Sodium Multi-Quantum (MQ) Spectroscopy is a specialized Nuclear Magnetic Resonance (NMR) technique used to investigate the interaction of sodium ions with macromolecules like proteins. mdpi.com This method can differentiate between sodium ions in different environments, such as those freely diffusing in solution versus those interacting with a protein. mdpi.com Triple quantum (TQ) resonances are particularly informative as they are thought to arise specifically when sodium ions are interacting with macromolecules. mdpi.com

Research has utilized sodium MQ spectroscopy to study the effects of strophanthin-induced inhibition of the Na+/K+-ATPase. ismrm.org In one study, a 3D cell culture in an MRI-compatible bioreactor was used to monitor the cellular response to strophanthin. ismrm.org The results demonstrated a distinct change in the ratio of triple quantum (TQ) to single quantum (SQ) signals upon exposure to strophanthin. ismrm.org This alteration in the TQ/SQ ratio was directly linked to the inhibition of the Na+/K+-ATPase, providing a non-invasive way to track the protein's function and its modulation by this compound. ismrm.orgmdpi.com An increase in the intracellular sodium concentration, resulting from the pump's inhibition, leads to more sodium ions interacting with intracellular proteins, thereby enhancing the TQ signal. mdpi.com

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction of a ligand with its receptor. ahajournals.org These assays use a radioactively labeled compound (radioligand) to measure its binding to a specific receptor. They are essential for determining the binding affinity (Kd) and the density of receptors (Bmax) in a given tissue or cell preparation.

The primary receptor for this compound and other cardiac glycosides is the Na+/K+-ATPase enzyme. europeanpharmaceuticalreview.com While direct radiolabeling of the complex this compound mixture is not practical, studies frequently use radiolabeled ouabain (B1677812) (g-strophanthin), a structurally similar cardiac glycoside, to characterize the binding site. acs.orgnih.govresearchgate.net For example, [³H]ouabain is widely used to perform saturation and competition binding experiments on preparations containing Na+/K+-ATPase. nih.govresearchgate.net

In competition binding assays, the ability of unlabeled ligands, such as the components of this compound, to displace the bound radioligand is measured. nih.gov This allows for the determination of the inhibitory constant (Ki) of the unlabeled ligand, which reflects its affinity for the receptor. Such experiments have demonstrated the structure-activity relationship for cardiac glycoside binding to Na+/K+-ATPase. nih.gov For instance, g-strophanthidin (the aglycone of k-strophanthoside) has been shown to displace [³H]ouabain, confirming its interaction with the same receptor site. nih.gov These assays are critical for understanding how different cardiac glycosides, including those in this compound, interact with and inhibit their target enzyme. nih.gov

Table 2: Research Findings from Spectroscopic and Binding Assays

Technique Research Focus Key Findings
Sodium MQ Spectroscopy Strophanthin-induced inhibition of Na+/K+-ATPase. ismrm.org A clear alteration in the TQ/SQ signal ratio is observed, directly linking strophanthin to the inhibition of the Na+/K+-ATPase function. ismrm.org
Radioligand Binding Assays Characterization of the cardiac glycoside binding site on Na+/K+-ATPase. nih.govnih.gov Using [³H]ouabain, these assays determine the affinity of various cardiac glycosides, including g-strophanthidin, for the Na+/K+-ATPase receptor. nih.gov They reveal a homogeneous class of binding sites and a structure-activity relationship for inhibition. nih.govnih.gov

Computational and Modeling Approaches in this compound Research

Computational and modeling techniques are integral to modern pharmacological research, providing quantitative frameworks to understand and predict the complex interactions between a drug and a biological system. In the context of this compound, these approaches are crucial for elucidating its mechanisms of action, optimizing its therapeutic potential, and translating preclinical findings into clinical applications. By simulating biological processes mathematically, researchers can investigate dose-response relationships, predict drug behavior in the body over time, and explore the systemic effects of Na+/K+-ATPase inhibition.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Experimental Systems

Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is a mathematical approach that links the concentration of a drug in the body (pharmacokinetics) to its observed effects (pharmacodynamics). nih.govaccp1.org This integrated methodology is essential in drug development for predicting the time course of a drug's efficacy and guiding the design of dosing strategies. nih.govmathworks.com The process involves developing a pharmacokinetic model to describe the drug's absorption, distribution, metabolism, and excretion, and a pharmacodynamic model to quantify the relationship between the drug concentration at the site of action and the intensity of the biological response. mathworks.comfrontiersin.org

In this compound research, PK/PD modeling serves as a powerful tool to connect its concentration in plasma and tissues with its primary pharmacodynamic action—the inhibition of the Na+/K+-ATPase pump. This integration allows researchers to simulate how different administration routes and schedules will affect both the concentration of this compound and its subsequent impact on cardiac cell function over time. mathworks.com

The key objectives of applying PK/PD modeling in the experimental research of this compound include:

Integrating Data: Combining pharmacokinetic data, such as absorption and distribution characteristics, with pharmacodynamic data, like receptor binding affinity and physiological response.

Understanding Time-Dependency: Describing and predicting the onset, magnitude, and duration of this compound's effects. nih.gov

Translational Science: Facilitating the translation of findings from in vitro experiments (e.g., IC₅₀ values from cell assays) and preclinical animal studies to potential human applications by using allometric scaling and other modeling techniques.

Simulating Scenarios: Exploring "what-if" scenarios, such as the impact of impaired renal function on drug elimination and effect, which is particularly relevant for cardiac glycosides. mdpi.com

While specific, detailed PK/PD models for this compound are not extensively published in publicly available literature, the methodology has been successfully applied to other cardiac glycosides. mdpi.com For instance, PK and PD parameters were determined for the cardiac glycoside extract PBI-05204 in clinical trials with cancer patients to establish a recommended dose for further studies. mdpi.com This underscores the value of the PK/PD approach in the broader class of cardiac glycosides, providing a clear precedent for its application to refine the understanding of this compound in experimental systems. mdpi.com

Dose-Response Modeling using Hill Equations in Preclinical Contexts

Dose-response modeling is fundamental in pharmacology for quantifying the relationship between the concentration of a drug and the magnitude of its biological effect. A cornerstone of this modeling is the Hill equation, a mathematical function that describes sigmoidal dose-response curves. nih.gov The equation is characterized by key parameters: Emax (the maximum possible effect), EC₅₀ (the concentration at which 50% of the maximum effect is observed), and the Hill coefficient (n), which describes the steepness of the curve and can indicate cooperativity in drug-receptor binding. researchgate.net

In preclinical research on this compound, dose-response modeling using Hill equations is recommended to precisely quantify its efficacy and toxicity profiles. This approach allows researchers to move beyond simple qualitative observations to a robust quantitative understanding of how varying concentrations of this compound impact cellular and physiological functions.

Experimental studies have provided data that illustrate the clear dose-dependent effects of strophanthin, which are suitable for such modeling. For example, investigations into the effects of the Na+/K+-ATPase blocker strophanthin on canine ventricular preparations demonstrated a concentration-dependent modulation of the action potential duration (APD). unizar.esresearchgate.net Similarly, a comparative clinical study in patients with coronary heart disease showed that increasing intravenous doses of this compound led to a greater effect on myocardial contractility, as measured by systolic time intervals. nih.gov

The table below summarizes key findings from preclinical and clinical research that demonstrate the dose-response relationship of this compound, forming the basis for quantitative modeling.

Experimental SystemParameter MeasuredThis compound Concentration/DoseObserved EffectSource(s)
Canine Ventricular PreparationsAction Potential Duration (APD) Adaptation0.2 µMSignificant protraction of APD adaptation response researchgate.net
Canine Ventricular PreparationsAction Potential Duration (APD) Adaptation0.6 µMFurther significant protraction of APD adaptation response unizar.es
Human (Coronary Heart Disease Patients)Pre-ejection Period Index (PEPI)0.125 mg (IV)Significant shortening nih.gov
Human (Coronary Heart Disease Patients)Pre-ejection Period Index (PEPI)0.25 mg (IV)Dose-related significant shortening nih.gov
Human (Coronary Heart Disease Patients)Isovolumic Contraction Time (ICT)0.125 mg (IV)Significant shortening nih.gov
Human (Coronary Heart Disease Patients)Isovolumic Contraction Time (ICT)0.25 mg (IV)Dose-related significant shortening nih.gov

This data clearly indicates that the physiological effects of this compound are dose-dependent. nih.gov By fitting such experimental data to a Hill equation, researchers can calculate critical parameters like the EC₅₀. researchgate.net This quantitative analysis is vital for comparing the potency of this compound with other cardiac glycosides, understanding its therapeutic window, and designing subsequent preclinical experiments with greater precision.

Conceptual Frameworks and Future Directions in Strophanthin K Research

Role as a Research Tool in Cellular Biology

Strophanthin (B611039) K, a cardiac glycoside, has proven to be an invaluable tool in cellular biology, primarily due to its specific mechanism of action. Its ability to selectively inhibit the Na+/K+-ATPase has allowed researchers to delve into the fundamental processes of cellular function.

Probing Na+/K+-ATPase Function and Regulation

Strophanthin K's primary molecular target is the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. patsnap.com By binding to and inhibiting this enzyme, this compound serves as a powerful probe to study its function and regulation. patsnap.com The Na+/K+-ATPase is composed of α and β subunits, with the α-subunit being the catalytic core that binds ATP, Na+, and K+. mdpi.com this compound specifically binds to the extracellular domain of the α-subunit. mdpi.com

The inhibition of the Na+/K+-ATPase by this compound leads to a cascade of intracellular events, starting with an increase in intracellular sodium concentration. patsnap.compatsnap.com This alteration in the sodium gradient subsequently affects the function of other ion transporters, most notably the sodium-calcium exchanger (NCX). patsnap.com The reduced efficiency of the NCX in expelling calcium from the cell results in an accumulation of intracellular calcium. patsnap.com This fundamental mechanism has been instrumental in understanding the enzyme's role in cardiac muscle contractility. patsnap.comevitachem.com

Furthermore, research utilizing this compound has shed light on the complex regulation of the Na+/K+-ATPase itself. The enzyme's activity is modulated by various factors, including hormones and the phosphorylation state of associated proteins like phospholemman. mdpi.com Studies with this compound help to dissect these regulatory pathways and understand how they influence the pump's activity in both physiological and pathological states. mdpi.comphysiology.org The interaction between this compound and the Na+/K+-ATPase is also influenced by the specific isoforms of the α-subunit present in different tissues, a detail that has been clarified through comparative studies. mdpi.com

Understanding Cellular Ion Homeostasis

The precise action of this compound on the Na+/K+-ATPase makes it an exceptional tool for investigating the broader principles of cellular ion homeostasis. evitachem.com The maintenance of stable intracellular ion concentrations is vital for numerous cellular processes, including regulating intracellular pH, cell volume, and calcium signaling. nih.gov By disrupting the primary active transport of sodium and potassium, this compound allows researchers to observe the downstream consequences on the entire system of ion exchange and transport.

The induced increase in intracellular sodium and the subsequent rise in intracellular calcium are key events that highlight the interconnectedness of different ion transport systems. patsnap.com These changes can impact cellular pH regulation, as the Na+/H+ exchanger (NHE) becomes more active in response to acidosis, further altering intracellular sodium levels. cardiologyres.org The study of these this compound-induced perturbations provides a dynamic view of how cells manage and prioritize the transport of different ions to maintain viability and function. This research is crucial for understanding conditions where ion homeostasis is dysregulated, such as in certain cardiovascular and metabolic diseases. nih.gov

Investigating Cardiac Glycoside Receptor Interactions

This compound has been central to the study of how cardiac glycosides interact with their cellular receptor, the Na+/K+-ATPase. mdpi.com These investigations have revealed that the Na+/K+-ATPase is not merely a passive pump but also functions as a signal transducer. mdpi.commdpi.com The binding of cardiac glycosides like this compound to the enzyme can trigger intracellular signaling cascades, independent of the changes in ion concentrations. mdpi.com

This signaling function involves the activation of pathways such as the Src/Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. mdpi.com These pathways are critical regulators of cell growth, proliferation, and apoptosis. mdpi.com Research using this compound and other cardiac glycosides has been pivotal in demonstrating that the Na+/K+-ATPase can act as a membrane receptor, initiating complex intracellular responses. mdpi.commdpi.com The affinity and binding kinetics of different cardiac glycosides, including various natural and semisynthetic strophanthins, have been compared to understand the structure-activity relationships that govern their interaction with the Na+/K+-ATPase. nih.gov This line of inquiry continues to uncover the multifaceted roles of the Na+/K+-ATPase in cellular physiology and pathology.

Exploration of Molecular Mechanisms in Disease Models (Preclinical Focus)

Preclinical research has utilized this compound to explore the molecular underpinnings of various diseases, focusing on its effects on cellular signaling and metabolism in experimental models.

Investigation of Cellular Signaling Pathways Relevant to Proliferation and Apoptosis

Recent studies have highlighted the potential of cardiac glycosides, including this compound, to modulate signaling pathways that are fundamental to cell proliferation and apoptosis (programmed cell death). mdpi.com The Na+/K+-ATPase, the target of this compound, acts as a scaffold for a signaling complex that includes Src, a non-receptor tyrosine kinase. mdpi.com Inhibition of the pump by this compound can lead to the activation of Src and the subsequent stimulation of the Ras-MAPK and PI3K/Akt/mTOR signaling pathways. mdpi.comresearchgate.net

These pathways are often dysregulated in cancer, and their modulation by this compound has been a focus of preclinical cancer research. mdpi.com For instance, some studies have shown that this compound can induce apoptosis in various cancer cell lines. The proposed mechanisms include the disruption of ion homeostasis, leading to increased intracellular calcium and the generation of reactive oxygen species (ROS), which can trigger both intrinsic and extrinsic apoptotic pathways. mdpi.comresearchgate.net Furthermore, this compound has been shown to cause cell cycle arrest, inhibiting the proliferation of cancer cells. The specific effects can vary depending on the cancer cell type and the concentration of the compound used. frontiersin.org

Research FindingCellular PathwayObserved EffectReference
Induction of apoptosis and autophagyMAPK, PI3K/AKT/mTOR, Wnt/β-cateninReduced expression of proto-oncogenes, increased expression of tumor suppressor genes
Selective induction of apoptosis in senescent cellsDiverse mechanismsElimination of senescent cells mdpi.com
Modulation of cell growth, survival, and proliferationPI3K/Akt/mTORAttenuation of tumor growth and metastasis mdpi.com
Activation of Src kinaseRas/MAPKPromotion of cell survival and ROS production mdpi.com
Induction of cell morphological changes and DNA damageNot specifiedReduced cell viability and G0/G1 phase arrest in prostate cancer cells frontiersin.org

Studies on Metabolic Dysregulation in Experimental Conditions

This compound has also been employed in preclinical studies to investigate its effects on cellular metabolism, particularly in the context of metabolic dysregulation. cardiologyres.org Early experimental data suggested that strophanthin can influence several aspects of myocardial metabolism. nih.gov For example, in animal models of myocardial infarction, strophanthin was observed to affect the metabolism of DNA, RNA, and the activity of enzymes like succinate (B1194679) dehydrogenase and electron transport complex IV in the uninjured areas of the heart. nih.gov

More recent research has explored the impact of Strophanthus glycosides on lactate (B86563) and glycogen (B147801) metabolism. cardiologyres.org In therapeutic concentrations, ouabain (B1677812) (g-strophanthin), which is closely related to k-strophanthin, has been shown to reduce lactate concentration and increase glycogen synthesis in human skeletal muscle cells through the activation of GSK3-dependent signaling pathways. cardiologyres.org These findings suggest that Strophanthus glycosides may have a distinct metabolic profile compared to other cardiac glycosides like digitoxin (B75463), which has been reported to inhibit lactate utilization. cardiologyres.org The use of this compound in non-ischemic arrhythmia models has also been established to study its effects on cardiac electrophysiology and ion channel function, which are intrinsically linked to cellular metabolism. frontiersin.org

Experimental ModelMetabolic ParameterObserved Effect of Strophanthin/OuabainReference
Dog heart-lung preparationsMyocardial metabolismPotentiation of insulin-like effects of acetylcholine (B1216132) on glucose metabolism cardiologyres.org
Patients with heart diseasesBlood lactate concentrationReduction cardiologyres.org
Human skeletal muscle cellsGlycogen synthesisStimulation via GSK3-dependent pathways cardiologyres.org
Rabbit myocardium (infarction model)DNA/RNA metabolism, enzyme activityAlteration in uninjured areas nih.gov
Guinea pig arrhythmia modelNot specifiedUsed to induce non-ischemic arrhythmia for study frontiersin.org

Unexplored Aspects and Open Questions in this compound Biology

While the primary mechanism of this compound, the inhibition of Na+/K+-ATPase, is well-established, several areas of its biological activity remain fertile ground for investigation. wikipedia.orgpatsnap.com Future research is poised to delve deeper into its molecular interactions, origins within the plant, and precise three-dimensional structure.

Identification of Novel Molecular Targets Beyond Na+/K+-ATPase

Recent studies on various cardiac glycosides have revealed their ability to modulate a variety of signaling pathways critical to cellular processes beyond simple ion exchange. These include pathways involved in cancer progression, viral infections, and immune responses. mdpi.com For instance, some cardiac glycosides have been shown to influence key signaling cascades such as NF-κB, PI3K/Akt, JAK/STAT, and MAPK, which are fundamental to cell survival, proliferation, and apoptosis. mdpi.commdpi.com Specifically, in the context of cancer, certain cardiac glycosides can inhibit the expression of proto-oncogenes like c-Myc and c-Fos, and even induce DNA damage in cancer cells. nih.gov Furthermore, the anticancer activity of some cardiac glycosides is thought to be linked to the role of Na+/K+-ATPase as a receptor that can trigger various cell signaling cascades. mdpi.com

While these findings are promising, it is important to note that much of this research has focused on other cardiac glycosides like digitoxin, ouabain, and bufalin. nih.govnih.gov Direct, comprehensive studies to identify novel molecular targets for this compound itself are still needed to fully understand its complete mechanism of action and potential therapeutic applications beyond its cardiotonic effects.

Elucidation of Complete Biosynthetic Pathways

The biosynthesis of cardiac glycosides, including this compound, is a complex process that is not yet fully understood. It is known that these compounds are derived from the acetate-mevalonate pathway, which leads to the formation of a steroidal aglycone. uomus.edu.iq This aglycone is then modified and glycosylated to produce the final active compound. uomus.edu.iq

Strophanthus species are known to produce a variety of cardiac glycosides. uomus.edu.iq The initial steps of steroid biosynthesis are believed to follow the path of cholesterol production, leading to pregnenolone (B344588). uomus.edu.iq From there, the pathway to cardenolides, the class to which this compound belongs, involves the addition of a two-carbon unit. uomus.edu.iq However, the specific enzymes and intermediate steps involved in the later stages of this compound biosynthesis remain largely uncharacterized.

Modern "omics" technologies, such as genomics, transcriptomics, and metabolomics, offer powerful tools for elucidating these complex biosynthetic pathways in plants. nih.govfrontiersin.org By integrating data from these different approaches, researchers can identify candidate genes and enzymes involved in the production of specific natural products. frontiersin.org For example, combining genomic and transcriptomic data has successfully identified gene clusters responsible for the biosynthesis of other plant metabolites. nih.gov The application of these integrative omics strategies to Strophanthus kombé, the primary natural source of this compound, holds the key to mapping out the complete biosynthetic pathway of this important compound. evitachem.com This knowledge could pave the way for metabolic engineering approaches to enhance its production in plant systems or through heterologous expression in microorganisms. frontiersin.org

Advanced Structural Elucidation with Stereochemical Determination

The complex molecular structure of this compound, with its steroidal nucleus, multiple hydroxyl groups, and sugar moieties, presents a significant challenge for complete structural elucidation, particularly concerning its stereochemistry. evitachem.com While the basic connectivity of the atoms is known, a definitive and detailed three-dimensional structure, including the precise orientation of all stereocenters, is crucial for understanding its interaction with biological targets.

Advanced analytical techniques are essential for achieving this level of structural detail. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem MS (MS/MS), has proven effective for the characterization and identification of the various glycosides present in this compound extracts. nih.govbiocrick.comresearchgate.net These methods allow for the separation and identification of individual components like k-strophanthoside (B1200544), k-strophanthin-beta, and cymarin. nih.govbiocrick.com

For the intricate task of determining stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. mestrelab.comd-nb.info One-dimensional (1D) and two-dimensional (2D) NMR techniques can provide detailed information about the connectivity and spatial relationships between atoms. d-nb.info Furthermore, computational methods, such as Density Functional Theory (DFT), are increasingly being used in conjunction with experimental NMR data to refine structures and confirm stereochemical assignments. mestrelab.com The generation of stereoisomers and conformational analysis through molecular mechanics can also aid in narrowing down the possible structures. mestrelab.com A comprehensive structural elucidation of this compound using these advanced methods will provide invaluable insights for structure-activity relationship studies and the design of novel analogs.

Methodological Advancements and Emerging Technologies for this compound Research

The field of natural product research is continually evolving, with new technologies offering unprecedented opportunities to explore the therapeutic potential of compounds like this compound. mdpi.comresearchgate.net These advancements are streamlining the discovery pipeline, from initial screening to lead optimization.

High-throughput screening (HTS) methods remain a cornerstone of drug discovery. researchgate.net Advances in HTS, combined with sophisticated cellular and molecular assays, allow for the rapid testing of large numbers of compounds against various biological targets. researchgate.net For this compound research, this could involve screening for effects on a wider range of cell lines and disease models.

In the realm of structural analysis, alongside advanced NMR and MS techniques, X-ray crystallography could provide the definitive three-dimensional structure of this compound bound to its molecular targets, offering unparalleled insight into its mechanism of action.

Furthermore, genomics-based approaches are revolutionizing the discovery of natural products. nih.gov Techniques like genome mining and heterologous expression enable the identification and production of novel compounds from their genetic blueprints, potentially leading to the discovery of new Strophanthin-like molecules with unique properties. nih.gov

Finally, advanced chromatographic techniques , such as ultra-high-performance liquid chromatography (UHPLC), coupled with high-resolution mass spectrometry (HRMS), are enhancing the ability to separate, identify, and quantify the individual components of complex natural extracts like this compound with greater sensitivity and resolution. vedomostincesmp.ru

The integration of these emerging technologies promises to unlock new avenues for this compound research, facilitating a deeper understanding of its biological activities and paving the way for the development of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Strophanthin K in biological matrices, and how are they optimized for accuracy?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-mass spectrometry (LC-MS) are widely used. Key validation parameters include linearity (1–100 µg/mL), recovery rates (>85%), and limit of detection (LOD < 0.5 µg/mL). Sample preparation often involves protein precipitation with acetonitrile, followed by solid-phase extraction to reduce matrix interference .

Q. Which in vitro models are most appropriate for assessing this compound’s therapeutic potential in cardiovascular research?

  • Methodological Answer : Primary cardiomyocyte cultures and isolated Langendorff-perfused heart models are standard. Key metrics include contractility (measured via force transduction) and ion channel activity (patch-clamp electrophysiology). Controls should account for baseline variability by normalizing to vehicle-treated groups .

Q. How should researchers address this compound’s solubility limitations in experimental buffers?

  • Methodological Answer : Use co-solvents like dimethyl sulfoxide (DMSO) at ≤0.1% v/v to avoid cellular toxicity. Temperature (37°C) and pH (7.4) optimization during dissolution are critical. For in vivo studies, consider lipid-based nanoemulsions to enhance bioavailability .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data on this compound’s half-life (e.g., 2.5 vs. 4.7 hours in rodents) be reconciled?

  • Methodological Answer : Conduct a meta-analysis of species-specific metabolic pathways (e.g., CYP3A4 in humans vs. CYP2D in rats). Variability may arise from differences in administration routes (IV vs. oral) or analytical sampling intervals. Validate findings using compartmental modeling (e.g., NONMEM) to account for inter-study heterogeneity .

Q. What experimental strategies resolve discrepancies in this compound’s cytotoxicity profiles across cancer cell lines?

  • Methodological Answer : Compare genomic databases (e.g., CCLE) to identify cell line-specific expression of drug transporters (e.g., ABCB1) or apoptotic regulators (e.g., Bcl-2). Use isogenic cell pairs to isolate genetic variables. Standardize assay conditions (e.g., 48-hour exposure, ATP-based viability assays) to minimize protocol-driven variability .

Q. How can researchers establish robust structure-activity relationships (SAR) for novel this compound analogs with inconsistent bioactivity data?

  • Methodological Answer : Apply 3D-QSAR models (e.g., CoMFA) to correlate steric/electronic properties with cardiotonic activity. Validate predictions using synthetic derivatives with systematic substituent variations (e.g., hydroxyl group positioning). Cross-reference crystallographic data (if available) to confirm binding conformations .

Data Contradiction & Experimental Design

Q. What statistical approaches are optimal for analyzing dose-response inconsistencies in this compound studies?

  • Methodological Answer : Use non-linear regression (e.g., Hill equation) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests to compare group means. For outlier detection, leverage Grubbs’ test or robust regression models. Predefine exclusion criteria for biological replicates to maintain rigor .

Q. How should researchers design studies to mitigate batch-to-batch variability in this compound isolation from natural sources?

  • Methodological Answer : Implement quality control protocols:

  • Purity : ≥95% by HPLC.
  • Standardization : NMR fingerprinting (e.g., δ 5.2–5.4 ppm for lactone protons).
  • Bioactivity : Normalize batches using in vitro contractility assays (e.g., guinea pig papillary muscle) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.